

Application of 1-Phenylanthracene Derivatives in Mechanofluorochromic Materials

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Compound of Interest

Compound Name: 1-Phenylanthracene

Cat. No.: B167696

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Introduction

Mechanofluorochromic (MFC) materials are a class of "smart" materials that exhibit changes in their fluorescence color upon the application of mechanical stimuli, such as grinding, shearing, or pressing. This unique property makes them highly attractive for a variety of applications, including pressure sensors, security inks, data storage, and bio-imaging. Anthracene and its derivatives are a prominent class of organic molecules investigated for their MFC properties due to their rigid conjugated structure, which often leads to strong solid-state emission. While anthracene itself is not mechanofluorochromic at room temperature, the introduction of phenyl substituents can induce this property.

This document provides a detailed overview of the application of 1,4-diphenylanthracene derivatives as mechanofluorochromic materials, with a focus on derivatives that exhibit a hypsochromic shift (a shift to a shorter wavelength, or blue-shift) in their fluorescence upon mechanical grinding. The information presented is intended for researchers, scientists, and professionals in materials science and drug development.

Mechanism of Mechanofluorochromism

The mechanofluorochromic behavior of 1,4-diphenylanthracene derivatives is primarily attributed to a transition from a crystalline to a more amorphous state upon the application of mechanical force. In the crystalline state, the molecules can adopt specific packing arrangements, such as parallel or antiparallel stacking, which can lead to the formation of excimers or other intermolecular interactions that result in longer-wavelength emission.

Grinding the crystalline sample disrupts this ordered packing, leading to a more disordered, amorphous state where the contribution of π -stacking is diminished. This results in a blue-shift (hypsochromic shift) in the fluorescence emission, as the emission originates more from the monomeric form of the molecules.^[1]

Some derivatives, particularly those with cyano (CN) substituents, can exhibit reversible mechanofluorochromism.^{[1][2]} This reversibility is often achieved by heating the ground sample or exposing it to solvent vapors, which allows the molecules to reorganize back into their more stable crystalline state. The presence of intermolecular interactions, such as Ar-CN \cdots H-Ar hydrogen bonds, can facilitate the formation of a locked, antiparallel packing structure, contributing to this reversible behavior.^[2]

Quantitative Data

The photophysical properties of several 1,4-diphenylanthracene derivatives are summarized in the table below. The data highlights the changes in emission wavelength and fluorescence quantum yield upon mechanical grinding.

Derivative	Substituent (R)	Pristine Emission (λ_{em} , nm)	Ground Emission (λ_{em} , nm)	Pristine Quantum Yield (Φ_f)
1a	H	452	No Change	0.25
1b	Me	454	No Change	0.23
1c	F	453	No Change	0.22
1d	OMe	485	460	0.15
1e	CF ₃	490	465	0.18
1f	CN	515	480	0.45
2	3-CN	536	485	0.71
3	2,6-di-F	495	470	0.35
4	3,5-di-F	505	475	0.40

Experimental Protocols

Synthesis of 1,4-Diphenylanthracene Derivatives

A general and efficient method for the synthesis of 1,4-diphenylanthracene derivatives is the Suzuki-Miyaura cross-coupling reaction.^[3]

Materials:

- 1,4-dibromoanthracene
- Appropriate phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- 1,2-Dimethoxyethane (DME)
- 1 M Potassium carbonate (K₂CO₃) aqueous solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Argon (Ar) gas

Procedure:

- In a reaction flask, combine 1,4-dibromoanthracene (0.307 mmol), the corresponding phenylboronic acid (0.743 mmol), and Pd(PPh₃)₄ (0.0308 mmol) in 20 mL of DME.^[3]
- Add 3.0 mL of a 1 M aqueous solution of K₂CO₃ to the mixture.^[3]
- Degas the mixture by performing three freeze-pump-thaw cycles.
- Heat the reaction mixture at 85 °C for 18 hours under an argon atmosphere.^[3]
- After cooling to room temperature, remove the solvent in vacuo.
- Add 80 mL of water to the residue and extract the product with 80 mL of CH₂Cl₂.

- Dry the organic layer over anhydrous Na_2SO_4 and evaporate the solvent.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-diphenylanthracene derivative.

Characterization of Mechanofluorochromic Properties

Materials and Equipment:

- Synthesized 1,4-diphenylanthracene derivative powder
- Spatula or mortar and pestle
- UV lamp (365 nm)
- Fluorometer
- Heating plate or oven
- Solvent for fuming (e.g., dichloromethane, acetone)

Procedure:

- Pristine State Characterization:
 - Place a small amount of the crystalline powder of the synthesized derivative on a sample holder.
 - Irradiate the sample with a UV lamp at 365 nm and record the initial fluorescence color.
 - Measure the fluorescence emission spectrum and quantum yield of the pristine sample using a fluorometer.
- Mechanical Grinding:
 - Apply mechanical force to the crystalline powder by grinding it with a spatula or in a mortar with a pestle.
 - Observe the change in fluorescence color under the 365 nm UV lamp.

- Measure the fluorescence emission spectrum of the ground sample.
- Reversibility Studies:
 - Heating: Place the ground sample on a heating plate or in an oven and gently heat it. Monitor the fluorescence color under the UV lamp to observe if it reverts to the original color.
 - Solvent Fuming: Expose the ground sample to the vapor of a suitable solvent (e.g., dichloromethane) in a closed container. Observe any changes in the fluorescence color under UV irradiation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of mechanofluorochromic materials.

Proposed Mechanism of Mechanofluorochromism

Caption: Proposed mechanism for the hypsochromic mechanofluorochromism in 1,4-diphenylanthracene derivatives.

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References

- 1. Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
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